molecular formula C7H7BrN2O3 B2544272 2-Bromo-5-methoxy-4-nitroaniline CAS No. 1934530-44-5

2-Bromo-5-methoxy-4-nitroaniline

Cat. No.: B2544272
CAS No.: 1934530-44-5
M. Wt: 247.048
InChI Key: QTAOAXDJMKPHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Bromo-5-methoxy-4-nitroaniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

    Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitrated product is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.

    Methoxylation: Finally, the brominated nitroaniline is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-nitroaniline when using an amine.

    Reduction: 2-Bromo-5-methoxy-4-phenylenediamine.

    Oxidation: 2-Bromo-5-hydroxy-4-nitroaniline.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. The bromine and nitro groups can interact with specific amino acid residues in the enzyme, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitroaniline: Lacks the methoxy group, making it less soluble in organic solvents.

    5-Methoxy-2-nitroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Nitroaniline: Lacks both the bromine and methoxy groups, making it less versatile in chemical synthesis.

Uniqueness

2-Bromo-5-methoxy-4-nitroaniline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups), which confer distinct chemical properties such as increased reactivity in substitution reactions and specific interactions in biochemical assays.

Properties

IUPAC Name

2-bromo-5-methoxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOAXDJMKPHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.